Droperidol Imp. D (EP); (1RS)-1-[4-(4-Fluorophenyl)-4-oxobutyl]-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1,2,3,6-tetrahydropyridine 1-Oxide Hydrochloride; Droperidol Imp. D (EP) as Hydrochloride; Droperidol Impurity D as Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Droperidol Imp. D (EP); (1RS)-1-[4-(4-Fluorophenyl)-4-oxobutyl]-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1,2,3,6-tetrahydropyridine 1-Oxide Hydrochloride is a chemical compound used as an impurity standard in the pharmaceutical industry. It is related to droperidol, a medication used to prevent nausea and vomiting.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Droperidol Imp. D (EP) typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole ring, followed by the introduction of the fluorophenyl group and the tetrahydropyridine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for Droperidol Imp. D (EP) would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring purity, and adhering to regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Droperidol Imp. D (EP) can undergo various chemical reactions, including:
Oxidation: Conversion of the tetrahydropyridine ring to its corresponding oxide.
Reduction: Reduction of the oxo groups to hydroxyl groups.
Substitution: Substitution reactions involving the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as pH, temperature, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield the corresponding N-oxide, while reduction may produce hydroxyl derivatives.
Scientific Research Applications
Droperidol Imp. D (EP) has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of impurities in pharmaceutical formulations.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in quality control processes to ensure the purity and efficacy of pharmaceutical products.
Mechanism of Action
The mechanism of action of Droperidol Imp. D (EP) involves its interaction with specific molecular targets. These may include receptors, enzymes, or other proteins. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Droperidol Imp. D (EP) include other impurities and analogs of droperidol, such as:
- Droperidol Imp. A
- Droperidol Imp. B
- Droperidol Imp. C
Uniqueness
Droperidol Imp. D (EP) is unique due to its specific chemical structure, which includes the fluorophenyl group and the benzimidazole ring. This uniqueness may confer distinct pharmacological properties and interactions compared to other similar compounds.
Conclusion
Droperidol Imp. D (EP) is a valuable compound in the pharmaceutical industry, with applications in research, quality control, and potential therapeutic uses. Understanding its preparation methods, chemical reactions, and mechanism of action is essential for its effective utilization.
Properties
Molecular Formula |
C22H23ClFN3O3 |
---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
3-[1-[4-(4-fluorophenyl)-4-oxobutyl]-1-oxido-3,6-dihydro-2H-pyridin-1-ium-4-yl]-1H-benzimidazol-2-one;hydrochloride |
InChI |
InChI=1S/C22H22FN3O3.ClH/c23-17-9-7-16(8-10-17)21(27)6-3-13-26(29)14-11-18(12-15-26)25-20-5-2-1-4-19(20)24-22(25)28;/h1-2,4-5,7-11H,3,6,12-15H2,(H,24,28);1H |
InChI Key |
YXGOZNIFGUKCSC-UHFFFAOYSA-N |
Canonical SMILES |
C1C[N+](CC=C1N2C3=CC=CC=C3NC2=O)(CCCC(=O)C4=CC=C(C=C4)F)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.